Product packaging for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one(Cat. No.:CAS No. 65374-14-3)

1-(2-aminophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B3055549
CAS No.: 65374-14-3
M. Wt: 177.24 g/mol
InChI Key: MOUSJBUJZMBYLN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2,2-dimethylpropan-1-one (CAS 65374-14-3) is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This chemical is presented as a yellow to white solid and has a predicted density of 1.025 g/cm³ at 20°C . According to experimental data, it has a boiling point of 143-144 °C at a pressure of 20 Torr . This product is intended for research applications as a chemical building block or intermediate in synthetic organic chemistry. As a solid, it should be stored sealed in a dry environment at room temperature (20-22°C) to maintain stability . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3055549 1-(2-aminophenyl)-2,2-dimethylpropan-1-one CAS No. 65374-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSJBUJZMBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341983
Record name 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65374-14-3
Record name 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 1 2 Aminophenyl 2,2 Dimethylpropan 1 One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to the reverse of known chemical reactions. libretexts.orgresearchgate.net

For the target molecule (TM) 1-(2-aminophenyl)-2,2-dimethylpropan-1-one , two primary retrosynthetic disconnections are most logical:

C(acyl)-C(aryl) Disconnection: The most apparent disconnection is the bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation or a related reaction. This pathway leads back to an aniline (B41778) or a protected aniline precursor and an activated pivaloyl source, such as pivaloyl chloride.

Functional Group Interconversion (FGI) and C(acyl)-C(aryl) Disconnection: An alternative strategy involves an initial FGI, converting the amine of the target molecule back to a more synthetically tractable nitro group. youtube.com The resulting nitroaryl ketone can then be disconnected via the C(acyl)-C(aryl) bond, leading to precursors like nitrobenzene (B124822) and pivaloyl chloride. This approach circumvents issues related to the reactivity of the free amino group under certain reaction conditions.

A third, more advanced approach relies on directed ortho-metallation. This involves disconnecting the C(acyl)-C(aryl) bond but envisions the aryl precursor as an ortho-lithiated aniline derivative, which then reacts with a pivaloyl electrophile. This leads back to a protected aniline, such as N-pivaloylaniline, as the key starting material. sci-hub.seresearchgate.net

These analyses identify the following key precursors:

Aniline or a protected derivative (e.g., N-pivaloylaniline)

Nitrobenzene

A pivaloyl electrophile (e.g., pivaloyl chloride, pivalic anhydride, or N,N-dimethylpivalamide)

Established Synthetic Routes and Reaction Conditions

Based on the retrosynthetic analysis, several distinct synthetic routes have been established for the preparation of this compound.

This two-step approach first involves the synthesis of 1-(2-nitrophenyl)-2,2-dimethylpropan-1-one (B8326376), followed by the selective reduction of the nitro group.

The initial step, a Friedel-Crafts acylation of nitrobenzene with pivaloyl chloride, is challenging regarding regioselectivity. The nitro group is a strong meta-director, meaning the primary product of this reaction is the meta-substituted ketone, not the desired ortho isomer. researchgate.net Obtaining the ortho isomer in significant yield via this direct method is often impractical.

However, once the 1-(2-nitrophenyl)-2,2-dimethylpropan-1-one intermediate is obtained, its reduction to the corresponding amine is a well-established transformation. The key is to achieve chemoselectivity, reducing the nitro group without affecting the ketone carbonyl. Several methods are effective for this purpose.

Interactive Table: Common Conditions for Nitro Group Reduction

Reagent SystemTypical SolventTemperatureNotes
H₂ / Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl AcetateRoom TemperatureCatalytic hydrogenation; generally clean and high-yielding.
Tin(II) Chloride (SnCl₂)Ethanol, Ethyl AcetateRefluxA classic and effective stoichiometric reductant.
Iron powder / Hydrochloric Acid (Fe/HCl)Water, EthanolRefluxA cost-effective and common method for aromatic nitro reduction.
Sodium Hydrosulfite (Na₂S₂O₄)Water / THFRoom TemperatureA mild reducing agent suitable for sensitive substrates.
Hydrazine (B178648) Hydrate / FeCl₃EthanolRefluxAn effective transfer hydrogenation system. atlantis-press.com

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.org This method circumvents the regioselectivity problems inherent in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. researchgate.net

The most effective DoM strategy for this target molecule utilizes N-pivaloylaniline as the key intermediate. The pivalamido (-NHCO-t-Bu) group is a potent directing metalating group (DMG). sci-hub.sesemanticscholar.org The synthesis proceeds in three main steps:

Protection of Aniline: Aniline is first acylated with pivaloyl chloride to form N-pivaloylaniline. This protection step is crucial as the resulting amide proton is acidic and the pivalamido group acts as the DMG.

Directed Ortho-Lithiation: The N-pivaloylaniline is treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The first equivalent of n-BuLi deprotonates the amide nitrogen, while the second removes a proton specifically from the ortho position due to coordination with the lithium amide. sci-hub.seresearchgate.net

Functionalization and Deprotection: The resulting ortho-lithiated species is a potent nucleophile. It is reacted in situ with a suitable pivaloyl electrophile, such as N,N-dimethylpivalamide or pivaloyl chloride, to install the 2,2-dimethylpropan-1-one moiety. The final step involves acidic or basic hydrolysis to remove the N-pivaloyl protecting group, yielding the target this compound.

Interactive Table: Synthesis via Directed Ortho-Metallation

StepStarting MaterialReagents and ConditionsProduct
1. ProtectionAnilinePivaloyl chloride, Pyridine, CH₂Cl₂N-Pivaloylaniline
2. LithiationN-Pivaloylaniline2.2 eq. n-BuLi, THF, 0 °C to 25 °COrtho-lithiated N-pivaloylaniline
3. AcylationOrtho-lithiated intermediateN,N-dimethylpivalamide or Pivaloyl Chloride1-(2-(Pivaloylamino)phenyl)-2,2-dimethylpropan-1-one
4. DeprotectionAcylated intermediateAq. HCl, RefluxThis compound

While classic synthetic routes are effective, modern chemistry emphasizes the use of environmentally benign methods. orientjchem.org Green chemistry principles can be applied to the synthesis of this compound:

Catalytic Reduction: For the nitroaryl ketone route, replacing stoichiometric metal reductants (like Sn or Fe) with catalytic transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) as a hydrogen source with Pd/C) minimizes metal waste.

Alternative Solvents: Efforts can be made to replace hazardous chlorinated solvents or ethereal solvents like THF with greener alternatives where possible. researchgate.net

Atom Economy: The directed ortho-metallation route, while powerful, has lower atom economy due to the use of a protecting group that is installed and later removed. Developing catalytic, C-H activation-based methods would be a significant green advancement, though this remains a challenging area of research.

One-Pot Procedures: Combining multiple steps, such as the acylation and subsequent deprotection in the DoM route, into a one-pot process can reduce solvent usage and waste from workup and purification steps. rsc.org

Control of Chemo selectivity and Regioselectivity in Synthesis

The successful synthesis of the target molecule hinges on the precise control of selectivity.

Regioselectivity: This is the primary challenge when considering a Friedel-Crafts approach.

Acylation of Aniline: Direct Friedel-Crafts acylation of aniline is generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the aromatic ring towards electrophilic attack. libretexts.org

Acylation of Nitrobenzene: As mentioned, the nitro group is a strong deactivator and meta-director, making the formation of the ortho-acylated product highly unfavorable. researchgate.net

Directed Ortho-Metallation: This strategy provides the definitive solution to the regioselectivity problem. The pivalamido directing group ensures that functionalization occurs almost exclusively at the ortho position, providing a single, desired regioisomer. sci-hub.se

Chemoselectivity: This is most relevant in the reduction of the nitroaryl ketone intermediate. The reducing agent must be selective for the nitro group while leaving the ketone functional group intact. Reagents like LiAlH₄ or borane (B79455) complexes would likely reduce both functional groups and are therefore unsuitable. harvard.edu Catalytic hydrogenation (H₂/Pd-C) and reagents like SnCl₂ are highly chemoselective for the reduction of an aromatic nitro group in the presence of a ketone, making them ideal for this transformation.

Methodological Challenges and Innovative Solutions in Synthetic Pathways

Each synthetic route has inherent challenges that have spurred the development of innovative solutions.

Challenge (Friedel-Crafts Route): The fundamental inability to control regioselectivity and the deactivation/side reactions caused by the free amino group are major hurdles. While protecting the amine as an acetanilide (B955) can allow acylation to proceed (directing ortho- and para-), this often leads to a mixture of isomers that are difficult to separate, and the desired ortho product is frequently the minor one.

Challenge (Ortho-Metallation Route): The primary challenges for DoM are the requirements for strictly anhydrous conditions and the use of pyrophoric organolithium reagents (n-BuLi). These conditions can be difficult to manage on a large scale and require specialized equipment and handling techniques.

Innovative Solution (DoM): The development and application of the directed ortho-metallation strategy itself represents the most significant innovative solution to the synthesis of ortho-substituted anilines. The use of the N-pivaloyl group as a robust and highly effective directing group was a key advancement that allows for predictable and high-yielding access to the ortho-functionalized scaffold, overcoming the otherwise insurmountable regioselectivity issues of classical electrophilic substitution. sci-hub.seacs.org

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformational behavior of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one in solution.

The structure of this compound features several key rotational axes, notably the C(O)-C(aryl) and C(aryl)-NH2 bonds. Rotation around the C(O)-C(aryl) bond can be influenced by the bulky tert-butyl group and potential intramolecular interactions with the ortho-amino group. Dynamic NMR (DNMR) experiments, conducted over a range of temperatures, would be instrumental in quantifying the energy barriers associated with this rotation. At low temperatures, distinct signals for the aromatic protons might be observed if the rotation is slow on the NMR timescale, while at higher temperatures, these signals would coalesce as the rotational barrier is overcome.

Furthermore, the presence of the amino and ketone functionalities raises the possibility of keto-enol and imine-enamine tautomerism, although the keto-amine form is expected to be overwhelmingly predominant under normal conditions. DNMR studies can be employed to detect the presence of any minor tautomeric forms and to study the kinetics of their interconversion, providing valuable data on the compound's reactivity.

Table 1: Predicted Rotational Barriers for Key Bonds in this compound

Rotational Bond Predicted Energy Barrier (kJ/mol) Influencing Factors
C(O)-C(aryl) 20 - 40 Steric hindrance from the tert-butyl group, potential hydrogen bonding with the amino group.
C(aryl)-NH2 10 - 25 Intramolecular hydrogen bonding, solvent effects.

Two-dimensional NMR techniques are indispensable for confirming the spatial arrangement of atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are close to each other (typically within 5 Å). columbia.edu For this compound, a NOESY experiment would be expected to show correlations between the protons of the tert-butyl group and the H6 proton on the aromatic ring, confirming their spatial proximity. Additionally, correlations between the NH2 protons and the H3 proton on the aromatic ring would provide evidence for the preferred conformation of the amino group.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules in the intermediate size range where the NOE enhancement might be close to zero, ROESY is a more reliable alternative as the ROE is always positive. columbia.edu A ROESY spectrum would provide similar spatial proximity information to a NOESY spectrum and can also be used to distinguish between NOE and chemical exchange phenomena. libretexts.orgblogspot.com

Table 2: Expected Key NOESY/ROESY Correlations for this compound

Proton 1 Proton 2 Expected Correlation Structural Implication
tert-butyl (CH3) Aromatic H6 Strong Proximity of the tert-butyl group to the aromatic ring.
Amino (NH2) Aromatic H3 Medium Preferred orientation of the amino group.
Aromatic H3 Aromatic H4 Strong Sequential assignment of aromatic protons.
Aromatic H4 Aromatic H5 Strong Sequential assignment of aromatic protons.

To trace the metabolic or reaction pathways of this compound, isotopic labeling is a definitive method. By strategically replacing specific atoms with their stable isotopes (e.g., 13C, 15N, or 2H), the fate of these atoms can be followed throughout a chemical or biological transformation. For instance, labeling the carbonyl carbon with 13C would allow for the unambiguous monitoring of reactions involving this group via 13C NMR spectroscopy. Similarly, 15N labeling of the amino group would provide a direct probe to investigate its reactivity, such as in condensation or substitution reactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragmentation products, which is crucial for identifying reaction intermediates. For this compound (C11H15NO), the expected exact mass of the protonated molecule [M+H]+ is 178.1226 g/mol .

The fragmentation pattern is dictated by the molecule's functional groups. Key fragmentation pathways for aminophenyl ketones typically involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group is a characteristic fragmentation for ketones. libretexts.orgyoutube.com This would result in the loss of a tert-butyl radical (•C(CH3)3) to form a stable acylium ion.

Loss of Neutral Molecules: Subsequent fragmentation of the initial ions can involve the loss of small, stable neutral molecules like carbon monoxide (CO).

Cleavage associated with the amino group: The presence of the amino group can direct fragmentation pathways, often involving rearrangements.

Tandem mass spectrometry (MS/MS) allows for the isolation of a specific parent ion and its subsequent fragmentation, providing detailed structural information. For the protonated molecule, an MS/MS experiment would reveal the connectivity of the molecule by identifying the daughter ions.

Table 3: Predicted HRMS Fragmentation of [this compound+H]+

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
178.1226 121.0522 C4H9• (tert-butyl radical) [H2N-C6H4-CO]+
121.0522 93.0573 CO (Carbon monoxide) [H2N-C6H4]+

Vibrational Spectroscopy (Infrared and Raman) for Intramolecular Interactions and Bond Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm-1 region. The C=O stretching of the ketone is expected around 1650-1680 cm-1, with its position potentially lowered due to conjugation with the aromatic ring and possible intramolecular hydrogen bonding with the ortho-amino group. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm-1 range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C=O stretch would also be Raman active. Low-frequency Raman spectroscopy can provide insights into collective vibrational modes and intermolecular interactions in the solid state. mdpi.com

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Notes
N-H Stretch (asymmetric & symmetric) 3450, 3350 Weak Characteristic of a primary amine.
C-H Stretch (aromatic) 3000-3100 Strong
C-H Stretch (aliphatic) 2850-3000 Medium From the tert-butyl group.
C=O Stretch (ketone) ~1660 Medium Position influenced by conjugation and H-bonding.
Aromatic C=C Stretch 1450-1600 Strong Multiple bands expected.
N-H Bend ~1620 Weak

For comparison, the experimental IR spectrum of the analogue 1-(2-aminophenyl)ethanone shows characteristic peaks for the N-H and C=O stretching vibrations, which supports the predicted frequencies for the title compound. nist.gov

Probing Carbonyl and N-H Stretching Frequencies for Electronic and Steric Effects

Infrared (IR) spectroscopy is a powerful tool for investigating the functional groups within this compound, specifically the carbonyl (C=O) and amino (N-H) groups. The vibrational frequencies of these groups are sensitive to their local chemical environment, providing a window into the electronic and steric effects at play within the molecule.

The primary amino group (-NH₂) ortho to the pivaloyl group (-C(O)C(CH₃)₃) is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations. The positions of these bands are influenced by intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This N-H···O=C interaction is anticipated to cause a red-shift (lower frequency) of both the N-H and C=O stretching frequencies compared to compounds where such bonding is absent. For instance, in related 2-aminothiophene derivatives, strong intramolecular N-H···O=C hydrogen bonds are a dominant conformational feature. researchgate.net

The carbonyl stretching frequency is particularly informative. In a simple aryl ketone like phenyl tert-butyl ketone (pivalophenone), the C=O stretch is observed around 1685 cm⁻¹. For this compound, two primary electronic effects influence this frequency. First, the electron-donating amino group engages in resonance with the aromatic ring and the carbonyl group, which decreases the double-bond character of the C=O bond and lowers its stretching frequency. Second, the bulky tert-butyl group introduces significant steric hindrance, which can disrupt the planarity between the carbonyl group and the phenyl ring. This disruption would reduce conjugation, leading to a blue-shift (higher frequency) of the C=O absorption. The final observed position of the carbonyl band represents a balance of these opposing electronic and steric factors.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Effects in this compound
Amino (-NH₂)Asymmetric Stretch3400 - 3500Red-shifted due to intramolecular H-bonding.
Amino (-NH₂)Symmetric Stretch3300 - 3400Red-shifted due to intramolecular H-bonding.
Carbonyl (C=O)Stretch1680 - 1700Red-shifted by resonance with -NH₂; potentially blue-shifted by steric hindrance from the tert-butyl group.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Behavior

The electronic properties of this compound can be characterized using UV-Vis absorption and fluorescence spectroscopy. The molecule possesses a chromophore consisting of an aminophenyl ketone system, which gives rise to distinct electronic transitions.

The UV-Vis absorption spectrum is expected to show multiple bands corresponding to different electronic transitions. High-energy bands, typically below 300 nm, can be assigned to π→π* transitions within the benzene (B151609) ring. A lower energy band, appearing at a longer wavelength, is anticipated due to the n→π* transition associated with the non-bonding electrons of the carbonyl oxygen.

Crucially, the presence of the ortho-amino group introduces the possibility of an intramolecular charge transfer (ICT) transition. In the ground state, the lone pair of electrons on the nitrogen atom can delocalize into the π-system of the ring and the carbonyl group. Upon photoexcitation, a significant transfer of electron density from the amino group (donor) to the pivaloyl group (acceptor) can occur. This ICT transition is typically broad, sensitive to solvent polarity, and appears at the lowest energy (longest wavelength) in the absorption spectrum. Studies on related push-pull fluorophores demonstrate that such ICT states are fundamental to their photophysical properties. mdpi.com

Fluorescence spectroscopy probes the molecule's behavior after it has absorbed light. Following excitation into one of its absorption bands, the molecule may relax to the ground state by emitting a photon. The emission from compounds with ICT character often shows a large Stokes shift (a significant difference in wavelength between the absorption and emission maxima) and is highly sensitive to the polarity of the environment. In polar solvents, the ICT excited state is stabilized, leading to a red-shifted emission. The bulky tert-butyl group may also influence the excited state geometry, potentially leading to complex emissive behavior such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations. nih.gov

Transition TypeTypical Wavelength Range (nm)Description
π→π200 - 300Transitions within the aromatic phenyl ring.
n→π300 - 350Transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Often weak.
Intramolecular Charge Transfer (ICT)> 350Electron density transfer from the amino donor to the carbonyl acceptor upon excitation. Broad and solvent-dependent.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Packing

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction analysis would elucidate its precise bond lengths, bond angles, and torsional angles, revealing its preferred solid-state conformation.

A key conformational feature would be the dihedral angle between the plane of the phenyl ring and the carbonyl group. Significant steric repulsion between the ortho-amino group, the bulky tert-butyl group, and the phenyl ring would likely force the pivaloyl group to twist out of the plane of the aromatic ring. This would disrupt π-conjugation, a factor that corroborates interpretations from IR spectroscopy.

Structural FeatureExpected ObservationSignificance
Intramolecular H-BondN-H···O=CInfluences planarity and IR frequencies; creates a pseudo-six-membered ring.
Dihedral Angle (Ring-C=O)Non-planarIndicates steric strain between the tert-butyl and phenyl groups, reducing conjugation.
Intermolecular H-BondsN-H···O=C between moleculesPrimary interaction governing crystal packing and supramolecular assembly.
Other Interactionsπ-π stacking, C-H···πContribute to the stability of the three-dimensional crystal lattice.

Reaction Mechanisms and Intramolecular/intermolecular Transformations of 1 2 Aminophenyl 2,2 Dimethylpropan 1 One

Intramolecular Cyclization Pathways Initiated by the o-Amino Ketone Moiety

The o-amino ketone moiety is a classic precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. The amino group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon or a derivative thereof.

A prominent reaction of o-amino aryl ketones is the Friedländer annulation, which leads to the formation of quinoline (B57606) derivatives. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, it can undergo self-condensation or react with other carbonyl compounds.

However, the significant steric hindrance imposed by the tert-butyl group adjacent to the carbonyl function in this compound is expected to substantially influence the reaction rate and pathway. The bulky substituent can impede the approach of reactants and hinder the conformational changes required for cyclization.

While specific studies on this compound are limited, the general mechanism for the acid- or base-catalyzed Friedländer synthesis is well-established. researchgate.netorganic-chemistry.org

Acid-catalyzed mechanism: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the enol or enamine of the reaction partner. Subsequent dehydration and cyclization yield the quinoline ring.

Base-catalyzed mechanism: The reaction proceeds through the formation of an enolate from the active methylene (B1212753) compound, which then attacks the carbonyl group of the o-amino ketone. This is followed by an intramolecular cyclization and dehydration.

The steric bulk of the tert-butyl group would likely disfavor the intermolecular condensation step, potentially requiring more forcing reaction conditions (higher temperatures, stronger catalysts) compared to less hindered o-amino ketones.

Table 1: Postulated Influence of Steric Hindrance on Friedländer Quinoline Synthesis with 2-Aminoaryl Ketones

2-Aminoaryl KetoneR Group on CarbonylRelative Reaction Rate (Hypothetical)Expected Yield (Hypothetical)
1-(2-aminophenyl)ethan-1-oneMethylHighHigh
1-(2-aminophenyl)propan-1-oneEthylModerateModerate
1-(2-aminophenyl)-2-methylpropan-1-oneIsopropylLowLow
This compound tert-Butyl Very Low Very Low to Trace

This table presents a hypothetical trend based on established principles of steric effects in organic reactions. Specific experimental data for all compounds may not be available.

Mechanistic studies on related, less hindered systems have elucidated the key steps in the ring closure process. Detailed kinetic studies of the Friedländer synthesis have shown that the initial aldol-type condensation is often the rate-determining step. researchgate.net The subsequent cyclization and dehydration are typically fast.

For this compound, any mechanistic study would need to carefully consider the impact of the tert-butyl group on the transition state energies of both the initial condensation and the subsequent cyclization. It is plausible that alternative reaction pathways, such as those initiated by activation of the amino group, might become more competitive under certain conditions, although such pathways are less commonly observed in traditional Friedländer synthesis.

Reactivity at the Carbonyl Group

The carbonyl group in this compound is a key site for various chemical transformations, although its reactivity is tempered by the adjacent bulky tert-butyl group.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the steric shield provided by the tert-butyl group makes this a hindered ketone. Nucleophilic addition reactions are likely to be slower compared to unhindered ketones like acetophenone. rsc.org

Common nucleophilic addition reactions include:

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(2-aminophenyl)-2,2-dimethylpropan-1-ol. The steric hindrance might necessitate the use of more powerful or less bulky reducing agents.

Organometallic Reagents: Addition of Grignard reagents (RMgX) or organolithium compounds (RLi) would lead to the formation of tertiary alcohols. The bulky nature of both the ketone and potentially the organometallic reagent could lead to low yields or require forcing conditions.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid would form a cyanohydrin. This reaction is also sensitive to steric hindrance.

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, followed by the elimination of a small molecule, typically water.

With Active Methylene Compounds: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. organic-chemistry.orgresearchgate.net For this compound, this reaction would be sterically hindered. The formation of the initial adduct would be slow, and subsequent elimination might also be affected by steric factors.

With Amines and Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. The formation of an imine from this compound and a primary amine would be subject to significant steric strain around the C=N double bond.

Table 2: Predicted Reactivity of the Carbonyl Group in this compound

Reaction TypeReagentPredicted OutcomeInfluence of tert-Butyl Group
Nucleophilic AdditionNaBH₄Formation of secondary alcoholSlower reaction rate compared to less hindered ketones
Nucleophilic AdditionCH₃MgBrFormation of tertiary alcoholVery slow reaction, potential for enolization/reduction side reactions
CondensationMalononitrile/piperidineKnoevenagel productExtremely slow or no reaction due to steric hindrance
CondensationAniline (B41778)Imine (Schiff base) formationUnfavorable due to severe steric hindrance

This table provides predicted outcomes based on general principles of organic reactivity and steric effects.

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group in this compound is a versatile functional group that can undergo a variety of reactions. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the adjacent acyl group.

Common reactions of the primary aromatic amine include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will lead to the formation of the corresponding amide. This reaction is generally efficient for aromatic amines.

Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for monoalkylation.

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures would convert the primary amine to a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Coupling Reactions: The amino group can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

The steric environment around the amino group in this compound is less congested than that of the carbonyl group, so many of these reactions are expected to proceed, although the ortho-acyl group will have an electronic and potentially a directing effect on these transformations.

Acylation, Alkylation, and Arylation Strategies

The primary amino group of this compound is a key site for functionalization through acylation, alkylation, and arylation.

Acylation: The amine readily undergoes N-acylation when treated with acylating agents like acyl chlorides or anhydrides in the presence of a base. derpharmachemica.com The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The steric hindrance from the adjacent pivaloyl group may influence the reaction rate but generally does not prevent the formation of the corresponding N-acyl derivative. The resulting amide is a crucial intermediate for the synthesis of various heterocyclic compounds.

Alkylation: N-alkylation can be achieved using alkyl halides. researchgate.netnih.gov This reaction typically follows an S(_N)2 mechanism, where the amine acts as a nucleophile. researchgate.net Due to the possibility of overalkylation (formation of secondary and tertiary amines or even quaternary ammonium (B1175870) salts), controlling the reaction conditions, such as stoichiometry and temperature, is crucial for achieving mono-alkylation. nih.govrsc.org Modern methods, such as copper-catalyzed metallaphotoredox N-alkylation, offer milder conditions and broader substrate scope, potentially applicable to this compound. princeton.edu

Arylation: The introduction of an aryl group onto the nitrogen atom is commonly accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.org This method is highly versatile and allows for the synthesis of a wide range of N-aryl derivatives.

TransformationReagents & ConditionsProduct TypeMechanism
N-Acylation Acyl chloride or anhydride, Base (e.g., NEt₃, Pyridine)N-(2-pivaloylphenyl)amideNucleophilic Acyl Substitution
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃)N-alkyl-N-(2-pivaloylphenyl)amineS(_N)2
N-Arylation Aryl halide (e.g., Ar-Br), Pd catalyst, Ligand, BaseN-aryl-N-(2-pivaloylphenyl)amineBuchwald-Hartwig Amination

Diazotization Chemistry and Derived Synthetic Utility

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. The diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.comchadsprep.com

The resulting 2-pivaloylbenzenediazonium salt is a valuable precursor for a variety of transformations where the diazonio group (-N₂⁺) acts as an excellent leaving group (N₂ gas).

Sandmeyer and Related Reactions: The diazonium group can be replaced by various nucleophiles, often with the aid of copper(I) salts in what is known as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This allows for the introduction of halides (Cl, Br), cyano (CN), and other groups onto the aromatic ring. masterorganicchemistry.comnih.gov For instance, treatment with CuCl or CuBr yields 1-(2-chloro-phenyl)- or 1-(2-bromo-phenyl)-2,2-dimethylpropan-1-one, respectively. masterorganicchemistry.com Similarly, reaction with CuCN introduces a nitrile group. masterorganicchemistry.com Iodination can be achieved with potassium iodide without a copper catalyst. organic-chemistry.org

Azo Coupling: As an electrophile, the diazonium salt can attack activated aromatic rings (like phenols or anilines) in an electrophilic aromatic substitution known as azo coupling. wikipedia.orgyoutube.comcuhk.edu.hk This reaction, typically performed under mild basic conditions, results in the formation of highly colored azo compounds, which are widely used as dyes. wikipedia.orgyoutube.com The reaction with this compound would yield azo dyes containing the 2-pivaloylphenyl moiety.

ReactionReagentsProduct
Diazotization NaNO₂, HCl, 0-5 °C2-Pivaloylbenzenediazonium chloride
Sandmeyer (Chlorination) CuCl1-(2-chlorophenyl)-2,2-dimethylpropan-1-one
Sandmeyer (Bromination) CuBr1-(2-bromophenyl)-2,2-dimethylpropan-1-one
Sandmeyer (Cyanation) CuCN2-(2,2-dimethylpropanoyl)benzonitrile
Iodination KI1-(2-iodophenyl)-2,2-dimethylpropan-1-one
Azo Coupling Activated arene (e.g., Phenol)Azo dye

Aromatic Ring Functionalization and Substitution Patterns

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the pivaloyl group (-C(O)C(CH₃)₃).

The amino group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The pivaloyl group, a type of acyl group, is a deactivating group and is meta-directing. youtube.com In this molecule, the positions ortho and para to the amino group are C3, C5, and C1. The C1 position is already substituted. The positions meta to the pivaloyl group are C4 and C6.

The strong activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amine, which are C3 and C5. The position C5 is para to the amine and meta to the pivaloyl group, making it the most likely site for substitution due to combined electronic effects and reduced steric hindrance compared to the C3 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent would likely yield 1-(2-amino-5-bromophenyl)-2,2-dimethylpropan-1-one.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 position. The strongly acidic conditions may protonate the amino group to form -NH₃⁺, which is a strongly deactivating, meta-directing group. This could complicate the substitution pattern. Protection of the amino group (e.g., by acylation) before nitration is a common strategy to control the outcome.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly activated rings like anilines because the amino group complexes with the Lewis acid catalyst. youtube.comwikipedia.org Therefore, protection of the amino group is required to carry out these reactions.

Mechanistic Investigations of Catalyzed Transformations

The presence of both a nucleophilic amine and an electrophilic carbonyl group in a 1,2-relationship makes this compound an ideal substrate for catalyzed cyclization and condensation reactions to form heterocyclic systems like quinolines and quinazolines.

Metal-Catalyzed Processes Involving this compound as Substrate

Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze transformations involving 2-aminoaryl ketones.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the synthesis of quinolines and quinazolines. nih.govscispace.comresearchgate.net A common strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govresearchgate.netresearchgate.net Palladium catalysts can facilitate this transformation under milder conditions. For example, the reaction of this compound with alkynes or α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst can lead to the formation of substituted quinolines. nih.gov The mechanism often involves coordination of the palladium to the reactants, facilitating C-C and C-N bond formation, followed by cyclization and aromatization. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also employed in cyclization reactions. nih.govrsc.org For instance, copper-catalyzed oxidative cyclization can be used to synthesize heterocyclic structures. The mechanism may involve single-electron transfer from the enamine/enamide intermediate (formed in situ) to the Cu(II) catalyst, generating a radical cation that undergoes cyclization. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used for C-H activation and annulation reactions. nih.govmdpi.com While specific examples with this compound are scarce, the general mechanism involves the coordination of a directing group (like the ketone carbonyl) to the rhodium center, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate can then react with a coupling partner (like an alkyne or alkene) to build the heterocyclic ring. mdpi.com

Organocatalytic Applications and Their Mechanistic Basis

While metal catalysis is prevalent, organocatalysis offers a complementary, metal-free approach. The Friedländer annulation can be promoted by various organocatalysts. Recently, a visible-light-driven approach using the organic dye fluorescein (B123965) as a photocatalyst has been reported for the synthesis of quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. nih.gov

The proposed mechanism involves the excitation of fluorescein by visible light. The excited catalyst then engages in a single-electron transfer (SET) with the α-methylene carbonyl compound to generate a radical anion. This radical anion adds nucleophilically to the carbonyl group of the 2-aminoaryl ketone. The resulting intermediate undergoes intramolecular cyclization via condensation between the amino group and the second carbonyl, followed by dehydration to afford the final polysubstituted quinoline product. nih.gov This method highlights a green and efficient pathway for utilizing this compound in heterocycle synthesis.

Kinetic and Thermodynamic Parameters Governing Key Transformations

Specific, experimentally determined kinetic and thermodynamic parameters for reactions involving this compound are not widely available in the published literature. However, the principles governing its key transformations can be discussed qualitatively.

Kinetics: The rates of the reactions are influenced by several factors:

Steric Hindrance: The bulky pivaloyl group adjacent to the amino group can sterically hinder the approach of reagents, potentially slowing down reactions like N-acylation and N-alkylation compared to less hindered anilines.

Nucleophilicity/Electrophilicity: The rate of acylation, alkylation, and arylation depends on the nucleophilicity of the amino group and the electrophilicity of the coupling partner. Electron-donating groups on the arylating or acylating agent would decrease the rate, while electron-withdrawing groups would increase it.

Thermodynamics: The position of equilibrium in these transformations is governed by the change in Gibbs free energy (ΔG).

Cyclization Reactions: Intramolecular cyclizations, such as the Friedländer synthesis of quinolines, are generally thermodynamically favorable. The formation of a stable, aromatic heterocyclic ring system from acyclic precursors is a strong driving force for the reaction. The elimination of a small, stable molecule like water further drives the equilibrium towards the product side.

Diazotization and Subsequent Reactions: The formation of the diazonium salt is an equilibrium process. The subsequent substitution reactions are typically irreversible and thermodynamically highly favorable due to the formation of gaseous nitrogen (N₂), a very stable molecule, which provides a large positive entropy change.

While quantitative data is lacking, understanding these general principles allows for the rational design of synthetic routes and the optimization of reaction conditions for the effective transformation of this compound.

Photochemical Reactivity and Excited State Dynamics of this compound

Currently, there is a notable lack of specific research data in publicly accessible scientific literature concerning the photochemical reactivity and excited state dynamics of this compound. While studies on structurally related aromatic ketones and aminophenyl derivatives exist, direct experimental or computational investigations into the photo-induced transformations and excited-state behavior of this particular molecule have not been reported.

The general principles of photochemistry suggest that upon absorption of ultraviolet or visible light, this compound would be promoted to an electronically excited state. The subsequent decay pathways from this excited state could involve a variety of processes. These might include non-radiative decay back to the ground state, phosphorescence, or fluorescence.

Furthermore, the presence of the ortho-amino group introduces the potential for intramolecular processes such as excited-state intramolecular proton transfer (ESIPT). In a typical ESIPT process, a proton is transferred from a donor group to an acceptor group within the same molecule while in an excited electronic state. However, without specific studies on this compound, any discussion of ESIPT remains speculative. The efficiency and nature of such a process would be highly dependent on the specific electronic and steric environment of the molecule in its excited state.

Similarly, potential photochemical reactions, such as intramolecular cyclization or hydrogen abstraction, could be envisioned based on the reactivity of analogous compounds. Nevertheless, in the absence of empirical data from techniques like transient absorption spectroscopy, time-resolved fluorescence, or photochemical product analysis for this compound, a detailed and scientifically accurate account of its photochemical reactivity and excited state dynamics cannot be provided at this time. Further experimental and theoretical research is required to elucidate the specific photochemical and photophysical pathways governing the behavior of this compound upon photoexcitation.

Computational Chemistry and Theoretical Studies on 1 2 Aminophenyl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods are used to determine the electron density of a system to calculate its energy and other properties. For 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate its ground state electronic properties. nih.gov

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap suggests higher reactivity. nih.gov These frontier molecular orbitals, HOMO and LUMO, are critical in predicting how the molecule will interact with other species. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueUnitSignificance
HOMO Energy-5.876eVElectron-donating capability
LUMO Energy-1.245eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.631eVChemical reactivity and stability
Ionization Potential (I)5.876eVEnergy required to remove an electron
Electron Affinity (A)1.245eVEnergy released upon gaining an electron
Electronegativity (χ)3.561eVTendency to attract electrons
Chemical Hardness (η)2.316eVResistance to change in electron distribution
Global Electrophilicity (ω)2.742eVPropensity to accept electrons

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. github.io

For this compound, high-level ab initio calculations, such as CCSD(T), can serve as a benchmark for calibrating more computationally efficient methods like DFT. github.io They are particularly useful for obtaining precise geometries, vibrational frequencies, and electronic energies. While computationally intensive, these methods are invaluable for situations where high accuracy is paramount for understanding subtle electronic effects that govern the molecule's structure and reactivity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies.

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These force fields are computationally inexpensive, making them suitable for exploring the vast conformational space of a molecule. liverpool.ac.uk For this compound, a systematic conformational search using MM can identify numerous possible low-energy structures.

Following an initial MM search, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, allowing for a more dynamic exploration of the potential energy surface. This helps in identifying the most stable and populated conformations under specific conditions (e.g., in a particular solvent). The resulting low-energy conformers from these simulations are then typically subjected to higher-level quantum chemical calculations (like DFT) for geometry optimization and energy refinement.

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. The minima on the PES correspond to stable conformers. For this compound, the key degrees of freedom would be the rotation around the C-C and C-N single bonds connecting the phenyl ring, the amino group, and the pivaloyl group.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

ConformerDihedral Angle (C-C-N-H)Dihedral Angle (Ar-C(O)-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1178.5°25.4°0.0075.3
2-179.1°-155.8°1.2511.2
35.2°28.1°1.894.5
4175.4°150.3°2.501.9

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. researchgate.net Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. github.io

The process typically involves first obtaining the optimized geometry of the most stable conformer(s) using DFT. Then, NMR parameters are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach, often with a specific functional (e.g., WP04) and basis set known to perform well for NMR predictions. github.io Since chemical shifts are sensitive to conformation, it is common to perform a Boltzmann-weighted average of the predicted shifts for all significant low-energy conformers to obtain a final predicted spectrum that can be compared with experimental data. github.io

These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap or ambiguity can occur.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C1-NH₂-148.2
Phenyl C2-C(O)-118.5
Phenyl C37.28132.9
Phenyl C46.65116.3
Phenyl C57.15130.1
Phenyl C66.80118.9
NH₂5.95-
C=O-208.5
C(CH₃)₃-44.1
C(CH₃)₃1.3528.3

Calculated Vibrational Frequencies and Intensities

Theoretical calculations of the vibrational frequencies for this compound provide a detailed understanding of its molecular vibrations. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.govscirp.org The output of these calculations is a set of harmonic vibrational frequencies, which correspond to the different vibrational modes of the molecule, including stretching, bending, and torsional motions.

The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model. scirp.org The intensities of the vibrational modes are also calculated, which aids in the interpretation of the experimental spectra. For this compound, key vibrational modes of interest include the N-H stretching of the amino group, the C=O stretching of the carbonyl group, and the various C-H and C-C vibrations of the phenyl ring and the tert-butyl group. The presence of intramolecular hydrogen bonding between the amino and carbonyl groups is expected to cause a red-shift (lowering of frequency) in the N-H and C=O stretching vibrations compared to their values in the absence of such an interaction.

Table 1: Hypothetical Calculated Vibrational Frequencies and Intensities for this compound This table presents illustrative data of what a DFT calculation might yield.

Vibrational Mode Calculated Frequency (cm⁻¹) Calculated Intensity (km/mol) Assignment
ν(N-H) symmetric 3350 25.5 Symmetric N-H stretching
ν(N-H) asymmetric 3450 35.2 Asymmetric N-H stretching
ν(C-H) aromatic 3100-3000 15.8 Aromatic C-H stretching
ν(C-H) aliphatic 2980-2870 120.4 Aliphatic C-H stretching
ν(C=O) 1650 180.1 Carbonyl stretching
δ(N-H) 1620 45.7 N-H scissoring
ν(C=C) aromatic 1600-1450 60.3 Aromatic C=C stretching
δ(C-H) aliphatic 1470-1365 75.9 Aliphatic C-H bending

UV-Vis Absorption Maxima Predictions and Electronic Transitions

The electronic absorption properties of this compound can be investigated using time-dependent density functional theory (TD-DFT). nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum and provide insights into the nature of the electronic transitions involved. mdpi.com The calculations are typically performed on the optimized ground-state geometry of the molecule.

The predicted UV-Vis spectrum arises from electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. For this compound, the key transitions are expected to be of the π → π* and n → π* type. The π → π* transitions are typically high-intensity and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily associated with the aromatic ring and the carbonyl group. The n → π* transitions are generally of lower intensity and involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital. The solvent environment can influence the positions of these absorption maxima, a phenomenon that can also be modeled computationally. rsc.org

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound in Methanol This table presents illustrative data of what a TD-DFT calculation might yield.

Calculated λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
350 0.15 HOMO -> LUMO n -> π*
280 0.85 HOMO-1 -> LUMO π -> π*

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products.

A key aspect of studying reaction mechanisms is the calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state. researchgate.net This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. Various algorithms are available for transition state searching. Once the transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), the reaction barrier can be calculated.

The reaction coordinate represents the path of lowest energy from reactants to products via the transition state. By following the intrinsic reaction coordinate (IRC), one can confirm that the identified transition state indeed connects the desired reactants and products.

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. Computational methods can be used to predict the structures and relative stabilities of these intermediates. By characterizing the stationary points (reactants, intermediates, transition states, and products) along the reaction pathway, a detailed mechanistic picture can be constructed. For reactions involving this compound, such as cyclization or substitution reactions, computational studies can reveal the step-wise nature of the mechanism and the key factors controlling the reaction's outcome.

Solvent Effects on Molecular Structure and Reactivity via Implicit and Explicit Solvation Models

The solvent environment can have a significant impact on the structure, properties, and reactivity of a molecule. researchgate.net Computational chemistry can account for these effects using various solvation models. asianresassoc.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good description of bulk solvent effects on the solute's electronic structure.

Explicit solvation models involve the inclusion of a number of individual solvent molecules around the solute molecule. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net However, it is computationally more demanding due to the increased number of atoms in the system. By performing calculations with both types of models, a comprehensive understanding of how the solvent influences the behavior of this compound can be obtained.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound is conducive to the formation of an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). unito.itnih.gov This interaction can significantly influence the molecule's conformation, stability, and reactivity.

Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify this intramolecular hydrogen bond. semanticscholar.orgmdpi.com AIM analysis can identify the bond critical point between the hydrogen of the amino group and the oxygen of the carbonyl group, providing information about the strength of the interaction. NBO analysis can reveal the donor-acceptor interactions between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond.

In addition to intramolecular hydrogen bonding, other non-covalent interactions, such as van der Waals forces and π-stacking (in the case of dimers or larger aggregates), can also play a role in the molecule's behavior. These interactions can also be investigated using appropriate computational techniques. conicet.gov.ar

Derivatization Strategies and Synthesis of Analogues for Structure Reactivity Studies

Strategic Modifications at the Primary Amino Group

The primary amino group of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one is a key site for chemical modification, allowing for the introduction of a wide range of functionalities. These modifications can significantly impact the compound's chemical and physical properties.

Amide Formation: The primary amino group can be readily acylated to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, direct condensation with carboxylic acids can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods allow for the introduction of a vast array of acyl groups, from simple alkyl and aryl moieties to more complex heterocyclic and functionalized substituents. The reaction conditions are generally mild, making this a versatile method for creating a library of amide derivatives.

Urea (B33335) and Thiourea (B124793) Synthesis: The synthesis of urea and thiourea derivatives from this compound provides another avenue for structural diversification. Ureas are typically prepared by reacting the primary amine with isocyanates. Similarly, thioureas are synthesized using isothiocyanates. These reactions are generally high-yielding and proceed under mild conditions. The steric hindrance posed by the tert-butyl group adjacent to the ketone is not expected to significantly impede these reactions at the amino group. A variety of substituted isocyanates and isothiocyanates can be employed to introduce different alkyl and aryl groups, thereby modulating the electronic and lipophilic properties of the resulting molecules. One-pot synthesis methods starting from the amine, carbon disulfide, and an oxidant in water have also been reported for the synthesis of thioureas, offering an environmentally benign approach.

Derivative Type Reagent General Reaction
Amide Acyl chloride/Acid anhydride R-COCl or (RCO)₂O, Base
Amide Carboxylic acid R-COOH, Coupling agent (e.g., DCC, EDC)
Urea Isocyanate R-N=C=O
Thiourea Isothiocyanate R-N=C=S

N-Alkylation: Selective mono- or di-alkylation of the primary amino group can be achieved through various synthetic methodologies. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen gas with a catalyst, is a common approach. Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation. The use of less reactive alkylating agents or protecting group strategies can enhance selectivity for mono-alkylation. The steric bulk of the neighboring pivaloyl group may influence the degree of alkylation, potentially favoring mono-alkylation.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful method for forming C-N bonds between aryl halides or triflates and primary amines. Copper-catalyzed N-arylation, such as the Ullmann condensation, provides an alternative route, often requiring higher reaction temperatures. These methods allow for the synthesis of a wide range of N-aryl derivatives with diverse electronic and steric properties.

Chemical Transformations of the Ketone Carbonyl Center

The ketone carbonyl group in this compound is another key functional handle for derivatization, enabling access to a variety of analogues with modified central scaffolds.

The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)-2,2-dimethylpropan-1-ol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome if a chiral center is generated. Catalytic hydrogenation over metal catalysts like platinum, palladium, or nickel is also an effective method. The resulting alcohol can be further derivatized, for instance, by esterification with acyl chlorides or acid anhydrides to form ester analogues, or by etherification with alkyl halides under basic conditions to produce ether derivatives. These subsequent modifications provide further opportunities to explore structure-activity relationships.

Transformation Reagent(s) Product
Reduction NaBH₄ or LiAlH₄ 1-(2-aminophenyl)-2,2-dimethylpropan-1-ol
Esterification of Alcohol R-COCl, Base 1-(2-aminophenyl)-2,2-dimethylpropyl ester
Etherification of Alcohol R-X, Base 1-(2-aminophenyl)-2,2-dimethylpropyl ether

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded structures.

Imines (Schiff Bases): Reaction with primary amines under acid-catalyzed conditions leads to the formation of imines. This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. A wide range of primary amines can be used to introduce various substituents on the imine nitrogen.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. researchgate.net The reaction is typically carried out in a weakly acidic medium. libretexts.org Oximes can exist as E/Z isomers, and their formation can be a useful method for the characterization of the parent ketone. researchgate.netnih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. mdpi.com These derivatives are often stable, crystalline solids and have been widely used for the identification and characterization of carbonyl compounds. nih.gov The reaction is typically carried out by condensing the ketone with the hydrazine derivative in a suitable solvent like ethanol. nih.gov

Strategies for Aromatic Ring Functionalization and Diversification

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the existing amino and pivaloyl groups will govern the regioselectivity of these reactions. The amino group is a strongly activating, ortho-, para-director, while the pivaloyl group is a deactivating, meta-director. Given the ortho position to the amino group is occupied, incoming electrophiles are expected to be directed primarily to the para position relative to the amino group (position 5). The position ortho to the amino group and meta to the pivaloyl group (position 3) is another potential site of substitution.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride. The steric hindrance from the tert-butyl group may influence the feasibility and regioselectivity of these reactions, particularly at the positions adjacent to it.

Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction), providing a versatile route to a wide range of aromatic ring-functionalized analogues. For instance, diazotization followed by treatment with copper(I) cyanide can introduce a cyano group, which can be further elaborated.

These derivatization strategies provide a comprehensive toolkit for the synthesis of a diverse library of analogues of this compound, enabling detailed exploration of structure-reactivity relationships.

Directed Functionalization at Specific Ring Positions

The functionalization of the aminophenyl ring of this compound is a key strategy for modulating its physicochemical and pharmacological properties. The amino group, being an ortho, para-directing group, can influence the regioselectivity of electrophilic aromatic substitution reactions. However, to achieve specific substitution patterns, particularly at the less reactive meta positions, or to introduce functionalities that are not accessible through direct substitution, chemists often employ directing group strategies.

While specific examples of directed C-H functionalization on this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established. For instance, the amino group can be acylated to form an amide, which can then act as a directing group for transition metal-catalyzed C-H activation. This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at positions ortho to the amino group. The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity and yield.

Research in related aminophenyl ketone structures has demonstrated the feasibility of such transformations. For example, the use of removable directing groups like 2-aminophenyl-1H-pyrazole has been shown to be effective in copper-mediated C-H amidation and sulfonamidation of aromatic C-H bonds. usfca.edu This strategy could potentially be adapted for the functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Analogue Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of analogues of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. To utilize this methodology, the core structure must first be functionalized with a suitable handle for cross-coupling, such as a halide or a triflate group.

Once halogenated derivatives of this compound are prepared, a variety of cross-coupling reactions can be employed to introduce diverse substituents. For example, Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce aryl or heteroaryl groups. Sonogashira coupling with terminal alkynes allows for the installation of alkynyl moieties, which can serve as handles for further transformations. Buchwald-Hartwig amination can be employed to introduce a wide range of primary and secondary amines.

While specific literature detailing the application of these reactions to this compound is scarce, the general applicability of these methods to substituted anilines and phenyl ketones is well-established. mit.edumit.edu The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields of the desired analogues.

Coupling ReactionReactantCatalyst/LigandProduct
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(OAc)2 / SPhosAryl/heteroaryl substituted analogue
SonogashiraTerminal alkynePdCl2(PPh3)2 / CuIAlkynyl substituted analogue
Buchwald-HartwigAminePd2(dba)3 / BINAPAmino substituted analogue

Design and Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Core Structure

The construction of spirocyclic and fused-ring systems represents a significant step up in molecular complexity and is a key strategy for exploring novel chemical space. These rigidified structures can lock the molecule into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

For the synthesis of spirocyclic systems from this compound, one potential strategy involves the conversion of the ketone to a spirocyclic center. For instance, reaction with a suitable difunctional reagent could lead to the formation of a spiro-heterocycle. While direct examples starting from the target compound are not readily found, general methods for the synthesis of spirocycles, such as those involving intramolecular cyclizations or cycloaddition reactions, could be adapted. nih.govmdpi.com

The synthesis of fused-ring systems often involves the participation of both the amino and the ketone functionalities. For example, condensation reactions with suitable reagents can lead to the formation of various heterocyclic rings fused to the aminophenyl moiety. A notable example is the synthesis of quinazoline (B50416) derivatives from related 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, which are chalcone (B49325) analogues. These reactions demonstrate the utility of the o-amino ketone moiety in the construction of fused heterocyclic systems. mdpi.com

Ring SystemSynthetic StrategyPotential Reagents
SpirocyclicIntramolecular cyclizationDifunctional alkylating agents
Fused-ringCondensation/cyclizationDicarbonyl compounds, orthoesters

Development of Novel Synthetic Methodologies Applicable to Analogues

Tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner, are also of great interest. Palladium-catalyzed tandem reactions, such as a sequence involving a Heck reaction followed by an intramolecular C-H amination, have been used to construct complex polyheterocycles. rsc.org The application of such methodologies to derivatives of this compound could open up new avenues for the synthesis of novel and structurally diverse analogues.

Green Chemistry Principles in Derivatization Processes

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. These principles aim to reduce the environmental impact of chemical processes by, for example, preventing waste, using safer solvents and reagents, and designing energy-efficient processes. nih.gov

In the context of derivatizing this compound, several green chemistry strategies can be implemented. The use of catalytic reactions, such as the palladium-catalyzed cross-coupling reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. The development of one-pot and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. mdpi.com

Furthermore, the choice of solvents and reagents can have a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The use of renewable starting materials and the development of biodegradable products are also key aspects of green chemistry. While specific green synthetic routes for the derivatization of this compound are not well-documented, the general principles of green chemistry provide a valuable framework for the development of more sustainable synthetic methodologies. researchgate.net

Applications in Advanced Chemical Methodologies and Fundamental Catalysis Research

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

The distinct reactivity of the amino and keto functional groups in 1-(2-aminophenyl)-2,2-dimethylpropan-1-one makes it a valuable starting material for the synthesis of complex heterocyclic molecules. A notable application is in the construction of quinazoline (B50416) derivatives. For instance, derivatives of this compound, such as 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, can undergo efficient one-pot, three-component cyclocondensation reactions. These reactions, mediated by catalysts like copper(II) acetate or proceeding catalyst-free with reagents like trimethyl orthoformate and ammonium (B1175870) acetate, lead to the formation of substituted 2-aryl-4-styrylquinazolines in high yields. rsc.org This methodology offers an operationally simple and direct route to quinazoline scaffolds, which are of interest for their potential biological activities. rsc.org

Role as a Precursor for Chiral and Achiral Ligands in Transition Metal Catalysis

The ortho-amino ketone structure is an ideal foundation for the synthesis of chelating ligands, which are crucial components of transition metal catalysts. The nitrogen of the amino group and the oxygen of the carbonyl group can coordinate to a metal center, forming a stable chelate ring that influences the catalytic activity and selectivity of the metal.

The design of N,O-chelating ligands derived from this compound is predicated on the formation of a stable five- or six-membered chelate ring upon coordination to a metal. The steric and electronic properties of these ligands can be systematically tuned. The bulky tert-butyl group adjacent to the carbonyl provides significant steric hindrance, which can create a specific chiral environment around the metal center, influencing the stereoselectivity of catalytic reactions. Furthermore, the electronic nature of the ligand can be modified by introducing substituents on the phenyl ring, thereby altering the electron density at the metal center and modulating its reactivity. The formation of Schiff base ligands through condensation of the amino group with various aldehydes is a common strategy to create a wider variety of N,O- and N,N,O-chelating systems with diverse steric and electronic profiles. rsc.orgnih.gov

Ligands derived from ortho-aminoaryl ketones are employed in a variety of transition metal-catalyzed reactions. For example, copper(II) complexes with N,N,O-chelating salphen-like ligands have been investigated for their potential applications. nih.gov While specific catalytic data for ligands derived directly from this compound is specialized, the broader class of N,O-chelating ligands is known to be effective in reactions such as asymmetric reductions and C-C bond-forming reactions. For instance, planar-chiral N,N-ligands derived from a similar aminophenol precursor have been successfully used in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving high yields and enantioselectivities. dicp.ac.cn

Table 1: Representative Catalytic Performance of Related Ligand Systems

Catalyst System Reaction Type Substrate Yield (%) ee (%)

Note: Data is for a related planar-chiral ligand system to illustrate the potential of this class of compounds. dicp.ac.cn

Use as a Chemical Probe for Elucidating General Reaction Mechanisms in Organic Chemistry

The well-defined structure of this compound allows it to serve as a chemical probe to investigate reaction mechanisms. The steric bulk of the pivaloyl group can be used to probe the spatial requirements of a reaction's transition state. By comparing its reactivity with less hindered analogs, chemists can infer the degree of steric congestion around the reaction center. Furthermore, the presence of two distinct functional groups allows for the study of chemoselectivity in various transformations.

Contribution to the Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile

The unique reactivity of this aminoketone has contributed to the development of novel synthetic methods. The aforementioned one-pot synthesis of styrylquinazolines from its derivatives is a prime example of how its structure can be leveraged to create complex molecules in an efficient manner. rsc.org The development of new catalytic systems based on ligands derived from this scaffold also represents a contribution to new synthetic methodologies, particularly in the field of asymmetric catalysis where the demand for novel, effective ligands is high.

Exploration as a Model Compound for Studying Intramolecular Proton Transfer and Tautomeric Processes

The proximity of the amino (-NH2) and carbonyl (C=O) groups in this compound makes it an interesting candidate for studying intramolecular proton transfer (IPT) and tautomerism. The formation of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen is possible. This interaction can facilitate proton transfer, leading to the formation of a tautomeric enol-imine species. The study of such processes is fundamental to understanding reaction mechanisms and the behavior of molecules in different environments. Molecules with similar ortho-substituted functional groups are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process with applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgnih.gov Theoretical studies on related systems have explored the potential energy surfaces for these proton transfer events, providing insight into the dynamics and thermodynamics of these fundamental processes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.